1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea
Overview
Description
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a pyridine ring, both of which are functionalized with methyl and trifluoromethyl groups, respectively. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. Key steps include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the Pyridine Ring: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reactions: The triazole and pyridine rings are coupled using reagents like carbodiimides or urea derivatives under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted triazole and pyridine derivatives.
Scientific Research Applications
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea can be compared with other similar compounds, such as:
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(methyl)pyridin-3-yl]methyl]urea: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(chloromethyl)pyridin-3-yl]methyl]urea:
Properties
IUPAC Name |
1-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O/c1-8(2)23-9(3)20-12(22-23)21-13(24)19-7-10-4-5-11(18-6-10)14(15,16)17/h4-6,8H,7H2,1-3H3,(H2,19,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBPSNPJPWMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C(C)C)NC(=O)NCC2=CN=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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